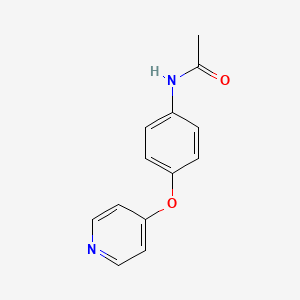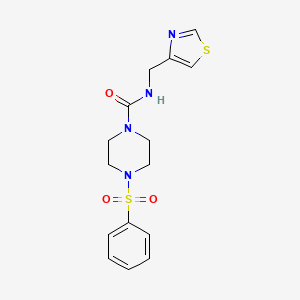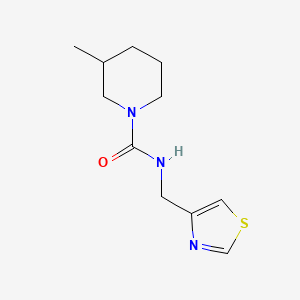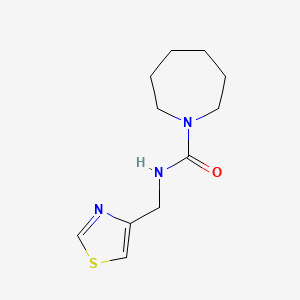
N-(4-pyridin-4-yloxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridin-4-yloxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.
作用機序
The exact mechanism of action of PPA is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. PPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PPA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PPA has been shown to exhibit a wide range of biochemical and physiological effects. PPA has been found to reduce inflammation and pain in animal models of inflammation and pain. PPA has also been shown to possess anticonvulsant properties and can protect against neuronal damage in animal models of epilepsy. PPA has been shown to modulate the activity of certain neurotransmitter systems, including the GABA and glutamate systems.
実験室実験の利点と制限
PPA has several advantages for use in lab experiments. PPA is a relatively inexpensive compound that is easy to synthesize and purify. PPA has also been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, PPA has some limitations for use in lab experiments. PPA has poor aqueous solubility, which can limit its use in certain experimental setups. PPA also has a relatively short half-life in the body, which can limit its usefulness in certain in vivo experiments.
将来の方向性
There are several future directions for research on PPA. One area of research is the development of more potent and selective PPA analogs that can be used as therapeutic agents for various diseases. Another area of research is the elucidation of the exact mechanism of action of PPA, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of PPA in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems. While there are some limitations to its use in lab experiments, PPA has several advantages and holds promise for future research and therapeutic development.
合成法
PPA can be synthesized by the reaction of 4-bromophenol and 4-pyridinecarboxylic acid in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction yields PPA as a white crystalline solid with a yield of up to 85%. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
PPA has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. PPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems.
特性
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHYHSPEBRZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyridin-4-yloxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)

